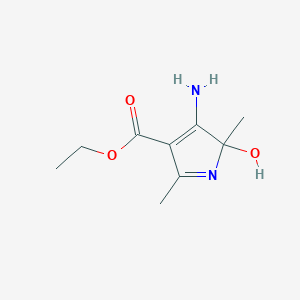

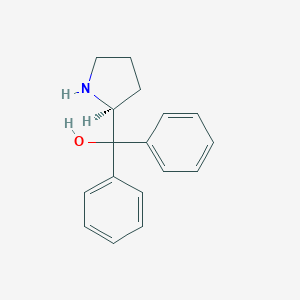

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

Descripción general

Descripción

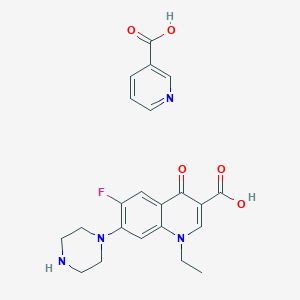

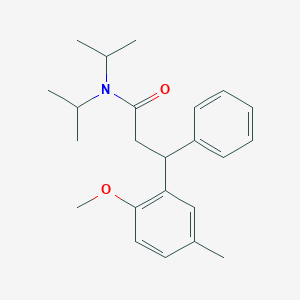

Progabide es un análogo y profármaco del ácido gamma-aminobutírico (GABA) que se utiliza principalmente en el tratamiento de la epilepsia . Actúa como agonista de los receptores GABA A, GABA B y GABA A-ρ . Progabide también se ha investigado por su potencial en el tratamiento de otros trastornos neurológicos como la enfermedad de Parkinson, la esquizofrenia, la depresión clínica, los trastornos de ansiedad y la espasticidad .

Métodos De Preparación

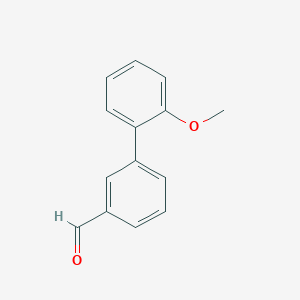

Progabide se sintetiza a través de una serie de reacciones químicas que implican la formación de sus componentes estructurales clave. La ruta sintética normalmente implica la reacción del 4-clorobenzaldehído con el 5-fluoro-2-hidroxibenzaldehído para formar el compuesto intermedio. Este intermedio luego se hace reaccionar con butilamina para producir progabide . Las condiciones de reacción generalmente implican el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción.

Análisis De Reacciones Químicas

Progabide experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Progabide puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden convertir progabide en su forma activa, GABA.

Sustitución: Progabide puede sufrir reacciones de sustitución, particularmente en el anillo aromático, para formar diferentes derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen GABA y otros metabolitos que retienen las propiedades terapéuticas de progabide .

Aplicaciones Científicas De Investigación

Progabide se ha estudiado ampliamente por sus aplicaciones en varios campos:

Química: Progabide sirve como un compuesto modelo para estudiar la síntesis y las reacciones de los análogos de GABA.

Biología: Se utiliza para investigar el papel de los sistemas GABAérgicos en las funciones y trastornos neurológicos.

Mecanismo De Acción

Progabide ejerce sus efectos uniéndose a los receptores GABA A y GABA B ubicados en las terminales de las fibras aferentes primarias . La unión a los receptores GABA A aumenta la afinidad del receptor por GABA, lo que lleva a un flujo aumentado de iones cloruro a través de la membrana terminal y una mayor inhibición presináptica . La activación de los receptores GABA B retarda la entrada de iones calcio a las terminales, reduciendo la liberación de aminoácidos excitatorios y otros transmisores .

Comparación Con Compuestos Similares

Progabide es único entre los análogos de GABA debido a su capacidad para actuar como agonista de múltiples subtipos de receptores GABA. Los compuestos similares incluyen:

Baclofén: Un agonista del receptor GABA B utilizado para tratar la espasticidad.

Gabapentina: Un análogo de GABA utilizado para tratar el dolor neuropático y la epilepsia.

Vigabatrina: Un inhibidor de la GABA transaminasa utilizado para tratar la epilepsia.

Propiedades

IUPAC Name |

diphenyl-[(2S)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCGXUGBDJGFFY-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369275 | |

| Record name | (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112068-01-6 | |

| Record name | α,α-Diphenyl-L-prolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112068-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112068016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3HE3KC32M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

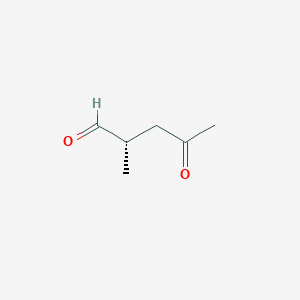

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

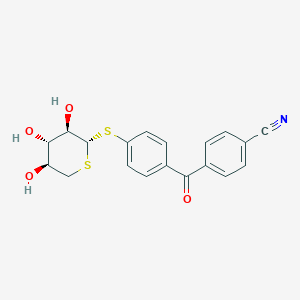

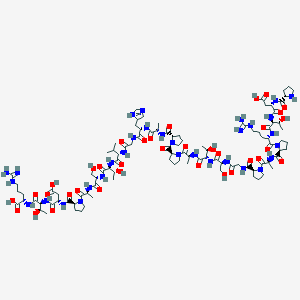

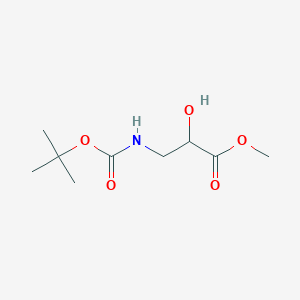

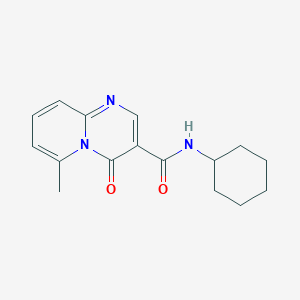

Feasible Synthetic Routes

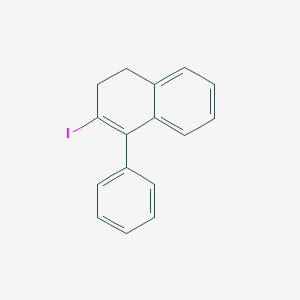

Q1: What types of reactions is (S)-Diphenyl(pyrrolidin-2-yl)methanol commonly used in as a catalyst?

A1: (S)-Diphenyl(pyrrolidin-2-yl)methanol has proven to be an effective catalyst in a range of asymmetric reactions. For instance, it has been successfully utilized in the organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives [ ]. Additionally, it has demonstrated efficacy in the enantioselective synthesis of β-allenoates via phosphine-catalyzed reactions [ , ]. These examples highlight its versatility in facilitating the creation of chiral molecules.

Q2: How does the structure of (S)-Diphenyl(pyrrolidin-2-yl)methanol contribute to its catalytic activity?

A2: The chiral nature of (S)-Diphenyl(pyrrolidin-2-yl)methanol stems from the presence of a stereogenic center at the carbon atom attached to the pyrrolidine ring. This chirality allows the molecule to preferentially interact with substrates in a specific orientation, leading to the formation of one enantiomer over the other. Its effectiveness as a chiral auxiliary in asymmetric synthesis is attributed to this ability to induce chirality in the product molecules [ ].

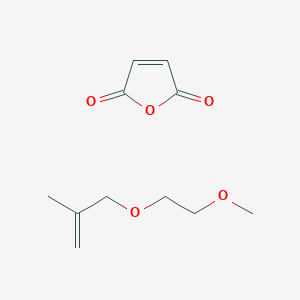

Q3: Can (S)-Diphenyl(pyrrolidin-2-yl)methanol be used to synthesize polymers?

A3: Yes, research has shown that (S)-Diphenyl(pyrrolidin-2-yl)methanol can be incorporated into dimeric zinc complexes, which exhibit catalytic activity in the asymmetric alternating copolymerization of cyclohexene oxide and CO2 [ ]. This highlights its potential application in the development of chiral polymers.

Q4: Are there alternative synthetic routes to obtain (S)-Diphenyl(pyrrolidin-2-yl)methanol?

A4: A study explored convenient synthesis methods for (S)-Diphenyl(pyrrolidin-2-yl)methanol starting from L-proline and employing different N-protection strategies [ ]. The research demonstrated that while the N-protection group did not impact the optical purity of the final compound, it did influence the chemical yield.

Q5: Has (S)-Diphenyl(pyrrolidin-2-yl)methanol been incorporated into other catalyst systems?

A5: Yes, researchers have successfully synthesized a new C(2)-symmetric chiral catalyst by reacting 2,5-dichloromethyl-1,3,4-oxadiazole with (S)-Diphenyl(pyrrolidin-2-yl)methanol [ ]. This catalyst exhibited promising results in the catalytic asymmetric reduction of prochiral ketones with borane.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)

![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)

![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)